molecular formula C21H22N4O4S B2543136 N-(3,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921500-14-3

N-(3,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2543136
CAS No.: 921500-14-3
M. Wt: 426.49
InChI Key: IGTIZBAETHKXBH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea linkage, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea linkage.

    Coupling with Dimethoxyphenyl Group: The final step involves coupling the thiazole-urea intermediate with a dimethoxyphenyl acetic acid derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), electrophilic or nucleophilic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Biological Research: It may be used as a probe or tool compound to study biological pathways and mechanisms.

    Materials Science: The compound’s properties may be explored for applications in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features, such as the thiazole ring and urea linkage, enable it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure with a p-tolyl group instead of an m-tolyl group.

    N-(3,4-dimethoxyphenyl)-2-(2-(3-(phenyl)ureido)thiazol-4-yl)acetamide: Similar structure with a phenyl group instead of an m-tolyl group.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological and chemical properties. Its combination of a dimethoxyphenyl group, thiazole ring, and m-tolyl urea linkage sets it apart from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-13-5-4-6-14(9-13)23-20(27)25-21-24-16(12-30-21)11-19(26)22-15-7-8-17(28-2)18(10-15)29-3/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTIZBAETHKXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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